Pyrrole-2-carboxaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole-2-carboxaldoxime is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a formyl group (–CHO) attached to the second carbon of the pyrrole ring and an oxime group (–C=N–OH) attached to the formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrole-2-carboxaldoxime can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of pyrrole derivatives generally involves similar reaction conditions. Industrial production may employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrole-2-carboxaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Pyrrole-2-carboxaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of pyrrole-2-carboxaldoxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the oxime group but has similar reactivity due to the formyl group.
Pyrrole-2-carboxamide: Contains an amide group instead of an oxime group, leading to different reactivity and applications.
Pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a formyl group, affecting its chemical properties and applications.
Uniqueness
Pyrrole-2-carboxaldoxime is unique due to the presence of both the formyl and oxime groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(NZ)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4- |
InChI Key |
BBRQKFAQWZJCJL-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N\O |
Canonical SMILES |
C1=CNC(=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.